molecular formula C24H39O4- B1259499 Isoursodeoxycholate

Isoursodeoxycholate

Cat. No. B1259499
M. Wt: 391.6 g/mol
InChI Key: RUDATBOHQWOJDD-DNMBCGTGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Isoursodeoxycholate is a steroid acid anion that is the conjugate base of isoursodeoxycholic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of an isoursodeoxycholic acid.

Scientific Research Applications

Metabolism and Effects

  • Human Metabolism : Isoursodeoxycholic acid (isoUDCA) is well-tolerated and significantly absorbed in humans. It undergoes extensive isomerization to yield ursodeoxycholic acid (UDCA), becoming the major biliary compound (Marschall et al., 1997).
  • Effects on Cholestasis : In rats, isoUDCA becomes completely converted to UDCA in the liver, showing similar effects on choleresis and liver biochemistry as UDCA. It may have potential for treating cholestasis (Purucker et al., 2001).

Membrane Stabilization and Protection

  • Membrane Stabilization : Ursodeoxycholate (UDCA) exhibits protective effects against bile salt damage by binding in the apolar domain of the membrane, thus stabilizing membrane structure (Güldütuna et al., 1993).

Therapeutic Potential

  • Cholestatic and Metabolic Liver Diseases : Norursodeoxycholic acid (norUDCA), a derivative of UDCA, shows promise in treating cholestatic liver and bile duct disorders due to its specific pharmacologic properties and hepatoprotective effects (Halilbasic et al., 2017).
  • Protection Against Ethanol-Induced Liver Injury : UDCA protects against ethanol-induced mitochondrial liver injury, improving ATP synthesis and preserving liver mitochondrial morphology (Tabouy et al., 1998).

Hepatotoxicity Reduction

  • Reduction in Hepatotoxicity : UDCA reduces hepatotoxicity of other bile salts in primary human hepatocytes, suggesting a potential hepatoprotective role by itself (Galle et al., 1990).

properties

Product Name

Isoursodeoxycholate

Molecular Formula

C24H39O4-

Molecular Weight

391.6 g/mol

IUPAC Name

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/p-1/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1

InChI Key

RUDATBOHQWOJDD-DNMBCGTGSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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